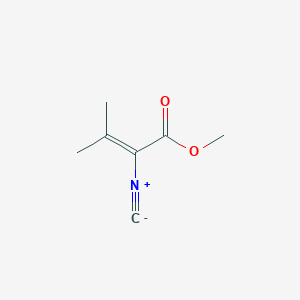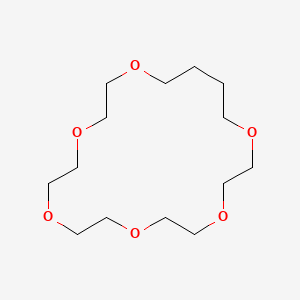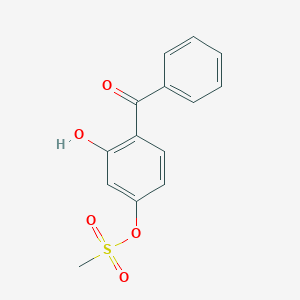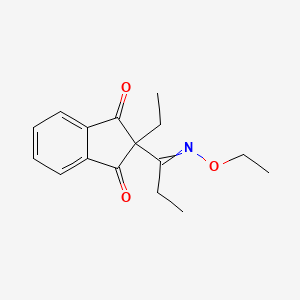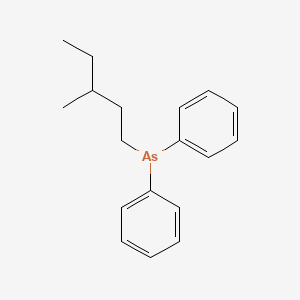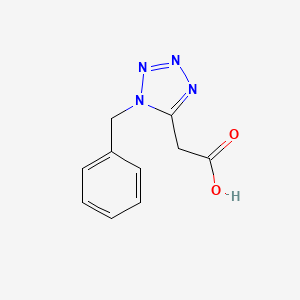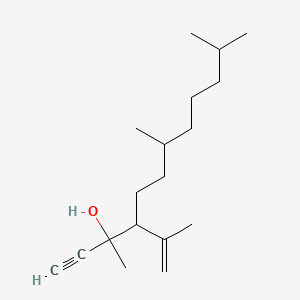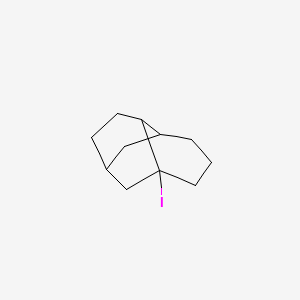
1-Iododecahydro-1,6-methanonaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Iododecahydro-1,6-methanonaphthalene is an organic compound with the molecular formula C11H17I. It is a derivative of decahydro-1,6-methanonaphthalene, where one of the hydrogen atoms is replaced by an iodine atom. This compound is characterized by its unique structure, which includes multiple ring systems and an iodine substituent, making it an interesting subject for chemical research and industrial applications.
准备方法
The synthesis of 1-Iododecahydro-1,6-methanonaphthalene typically involves the iodination of decahydro-1,6-methanonaphthalene. The reaction conditions often require the presence of an iodine source, such as iodine (I2) or an iodine-containing reagent, and a suitable solvent. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective introduction of the iodine atom at the desired position.
In an industrial setting, the production of this compound may involve large-scale iodination processes, utilizing advanced equipment to maintain precise reaction conditions. The choice of solvent, temperature, and reaction time are optimized to achieve high yields and purity of the final product.
化学反应分析
1-Iododecahydro-1,6-methanonaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH), potassium hydroxide (KOH), and other nucleophiles.
Reduction Reactions: The compound can be reduced to decahydro-1,6-methanonaphthalene by using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of various oxidized derivatives, depending on the oxidizing agent used. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, nucleophilic substitution may yield a variety of substituted decahydro-1,6-methanonaphthalene derivatives, while reduction and oxidation reactions produce different reduced or oxidized forms of the compound.
科学研究应用
1-Iododecahydro-1,6-methanonaphthalene has several applications in scientific research, including:
Chemistry: The compound is used as a precursor in the synthesis of other complex organic molecules. Its unique structure and reactivity make it a valuable intermediate in organic synthesis.
Biology: Researchers study the biological activity of this compound and its derivatives to understand their potential effects on biological systems.
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including their ability to interact with specific biological targets.
Industry: this compound is used in the production of specialty chemicals and materials, where its unique properties are leveraged for specific applications.
作用机制
The mechanism by which 1-Iododecahydro-1,6-methanonaphthalene exerts its effects depends on its specific interactions with molecular targets. The iodine atom in the compound can participate in various chemical reactions, influencing the reactivity and stability of the molecule. The compound’s structure allows it to interact with different biological pathways, potentially leading to various biological effects.
相似化合物的比较
1-Iododecahydro-1,6-methanonaphthalene can be compared with other similar compounds, such as:
Decahydro-1,6-methanonaphthalene: The parent compound without the iodine substituent. It has different reactivity and properties compared to the iodinated derivative.
1-Bromodecahydro-1,6-methanonaphthalene: A similar compound where the iodine atom is replaced by a bromine atom. This compound has different reactivity and chemical properties due to the presence of bromine.
1-Chlorodecahydro-1,6-methanonaphthalene: Another similar compound with a chlorine atom instead of iodine. The presence of chlorine affects the compound’s reactivity and interactions.
The uniqueness of this compound lies in the presence of the iodine atom, which imparts specific chemical properties and reactivity that are distinct from its bromine and chlorine analogs.
属性
CAS 编号 |
63272-03-7 |
|---|---|
分子式 |
C11H17I |
分子量 |
276.16 g/mol |
IUPAC 名称 |
3-iodotricyclo[5.3.1.03,8]undecane |
InChI |
InChI=1S/C11H17I/c12-11-5-1-2-9-6-8(7-11)3-4-10(9)11/h8-10H,1-7H2 |
InChI 键 |
QGYZKRFJHRFTEJ-UHFFFAOYSA-N |
规范 SMILES |
C1CC2CC3CCC2C(C1)(C3)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



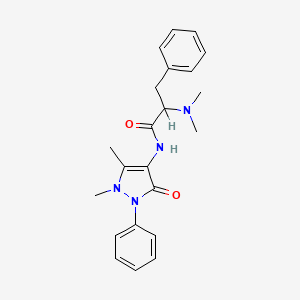
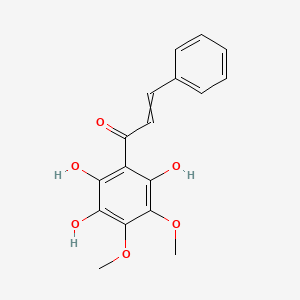

![N-[(Furan-2-yl)methyl]-N-methylhydrazinecarboxamide](/img/structure/B14498437.png)
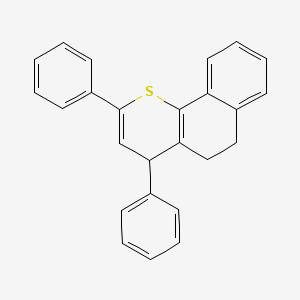
![S-[4-(Hexyloxy)phenyl] 4-butylbenzene-1-carbothioate](/img/structure/B14498460.png)
